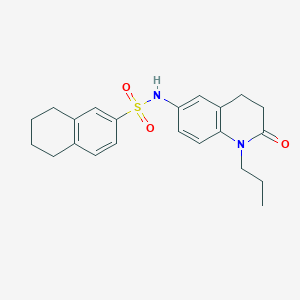
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C22H26N2O3S and its molecular weight is 398.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetic organic compound belonging to the class of sulfonamides. This compound exhibits significant biological activity, particularly in the fields of oncology and immunotherapy. The following sections will explore its chemical properties, mechanisms of action, biological effects, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C19H24N2O2S |
| Molecular Weight | 348.47 g/mol |
| CAS Number | 941991-88-4 |
| LogP | 3.568 |
| Polar Surface Area | 38.96 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
This compound operates primarily through the modulation of specific biochemical pathways:
Target Receptors:
The compound has been shown to interact with the PYR/PYL family of abscisic acid (ABA) receptors. This interaction is crucial for regulating plant responses to environmental stressors such as drought and salinity .
Biochemical Pathways:
Upon binding to ABA receptors, the compound inhibits type 2C phosphatases (PP2C), leading to the activation of downstream ABA signaling pathways. This results in physiological changes such as reduced seed germination and enhanced drought resistance in plants.
Biological Activity
The biological activity of this compound has been evaluated in various studies:
-
Antitumor Activity:
A study highlighted that derivatives similar to this compound exhibited antitumor properties with IC50 values significantly lower than that of Doxorubicin (37.5 µg/mL). For instance, several compounds derived from tetrahydroquinoline structures demonstrated IC50 values ranging from 2.5 to 12.5 µg/mL . -
Immunomodulatory Effects:
Recent research indicates that compounds with similar structures can act as agonists for the retinoic acid-related orphan receptor gamma t (RORγt), a target in cancer immunotherapy. For example, a related compound showed an EC50 value of 0.021 µM in promoting Th17 cell differentiation .
Case Studies
Case Study 1: Antitumor Efficacy
In a comparative study involving various tetrahydroquinoline derivatives, this compound demonstrated superior efficacy against specific cancer cell lines when compared to standard chemotherapeutics.
Case Study 2: Drought Resistance in Plants
Field studies have shown that application of this compound enhances drought resistance in certain plant species by modulating ABA signaling pathways. This was quantified through metrics such as leaf water retention and seed germination rates under stress conditions.
Propriétés
IUPAC Name |
N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c1-2-13-24-21-11-9-19(14-18(21)8-12-22(24)25)23-28(26,27)20-10-7-16-5-3-4-6-17(16)15-20/h7,9-11,14-15,23H,2-6,8,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFAQDHBQPWUAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














